REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[NH:10][C:11](=[O:24])[C:12]1[CH:17]=[CH:16][C:15]([NH:18][C:19](=[O:23])[CH:20]([CH3:22])[CH3:21])=[CH:14][CH:13]=1)([O-])=O>O1CCCC1.[Pd]>[C:19]([NH:18][C:15]1[CH:16]=[CH:17][C:12]([C:11]([NH:10][C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[NH2:1])=[O:24])=[CH:13][CH:14]=1)(=[O:23])[CH:20]([CH3:22])[CH3:21]
|
Name
|
N-(2'-nitrophenyl)-4-isobutyrylaminobenzamide
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Quantity
|
13.1 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)NC(C1=CC=C(C=C1)NC(C(C)C)=O)=O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
After concentrating the solvent to 120 mL
|
Type
|
FILTRATION
|
Details
|
the precipitated crystals are filtered off with suction
|
Name
|
|
Type
|
|
Smiles
|
C(C(C)C)(=O)NC1=CC=C(C(=O)NC2=C(C=CC=C2)N)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |